molecular formula C8H9N3O B13167091 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

Cat. No.: B13167091
M. Wt: 163.18 g/mol
InChI Key: RDSOYNLFWKYFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of a catalytic medium such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: Similar in structure but with different substituents.

    4-Hydroxy-2-quinolones: Shares the oxazole ring but differs in the fused ring system.

Uniqueness

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both methyl groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

InChI

InChI=1S/C8H9N3O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H2,9,10)

InChI Key

RDSOYNLFWKYFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)N

Origin of Product

United States

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